molecular formula C16H20ClN3O2 B2549372 1-(2-Chloropyridine-4-carbonyl)-4-cyclopentanecarbonylpiperazine CAS No. 1147490-80-9

1-(2-Chloropyridine-4-carbonyl)-4-cyclopentanecarbonylpiperazine

Cat. No.: B2549372
CAS No.: 1147490-80-9
M. Wt: 321.81
InChI Key: XBVAQFVRLHVLCH-UHFFFAOYSA-N
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Description

1-(2-Chloropyridine-4-carbonyl)-4-cyclopentanecarbonylpiperazine is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a carbonyl group, as well as a piperazine ring bonded to a cyclopentanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridine-4-carbonyl)-4-cyclopentanecarbonylpiperazine typically involves multiple steps, starting with the preparation of the pyridine and piperazine precursors. One common method involves the nucleophilic substitution of a chloropyridine derivative with a piperazine derivative under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridine-4-carbonyl)-4-cyclopentanecarbonylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bases: Sodium hydride, potassium carbonate.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce alcohols or acids.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-4-cyclopentanecarbonylpiperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloropyridine-4-carbonyl)-4-cyclopentanecarbonylpiperazine is unique due to the combination of its pyridine and piperazine rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

[4-(2-chloropyridine-4-carbonyl)piperazin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c17-14-11-13(5-6-18-14)16(22)20-9-7-19(8-10-20)15(21)12-3-1-2-4-12/h5-6,11-12H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVAQFVRLHVLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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